2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetonitrile is a heterocyclic compound featuring a pyrazole ring substituted with a bromo group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetonitrile typically involves the reaction of 4-bromo-1,5-dimethyl-1H-pyrazole with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the acetonitrile, followed by nucleophilic substitution on the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a corresponding oxime or nitrile oxide.
Scientific Research Applications
2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biological studies to understand the interaction of pyrazole derivatives with various biomolecules.
Mechanism of Action
The mechanism of action of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and methyl groups on the pyrazole ring influence its binding affinity and specificity. The compound may act by inhibiting or activating certain pathways, depending on its structural modifications.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1,5-dimethyl-1H-pyrazole: Lacks the acetonitrile group but shares the pyrazole core structure.
2-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)acetonitrile: Similar structure with a chloro group instead of a bromo group.
2-(4-bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile: Similar structure with one less methyl group.
Uniqueness
2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetonitrile is unique due to the presence of both bromo and acetonitrile groups, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical modifications and a broad range of applications in various fields.
Properties
CAS No. |
2303704-44-9 |
---|---|
Molecular Formula |
C7H8BrN3 |
Molecular Weight |
214.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.